molecular formula C23H24N4O4S B14124929 4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide

4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide

Cat. No.: B14124929
M. Wt: 452.5 g/mol
InChI Key: SGQXUCVEMVMCHZ-UHFFFAOYSA-N
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Description

4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a quinazoline core, a dioxolo ring, and a benzamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials

    Formation of Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of Dioxolo Ring: The dioxolo ring can be introduced through a condensation reaction with a diol and a suitable reagent such as paraformaldehyde.

    Attachment of Benzamide Group: The final step involves the coupling of the quinazoline-dioxolo intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, the compound can be explored for its potential therapeutic applications. Its quinazoline core is a common motif in many pharmacologically active compounds, suggesting potential activity against various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The dioxolo ring and benzamide moiety can enhance the compound’s binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(morpholin-4-yl)ethyl]benzamide
  • 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(piperidin-1-yl)ethyl]benzamide

Uniqueness

The uniqueness of 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide lies in its specific combination of structural features. The presence of the pyrrolidin-1-yl group distinguishes it from similar compounds, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C23H24N4O4S/c28-21(24-7-10-26-8-1-2-9-26)16-5-3-15(4-6-16)13-27-22(29)17-11-19-20(31-14-30-19)12-18(17)25-23(27)32/h3-6,11-12H,1-2,7-10,13-14H2,(H,24,28)(H,25,32)

InChI Key

SGQXUCVEMVMCHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

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